molecular formula C16H19BrN2 B1667935 (gammaR)-gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine CAS No. 32656-44-3

(gammaR)-gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine

Cat. No. B1667935
CAS RN: 32656-44-3
M. Wt: 319.24 g/mol
InChI Key: ZDIGNSYAACHWNL-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brompheniramine, (R)- is an antihistamine drug of the propylamine (alkylamine) class. It is readily available over the counter and is indicated for the treatment of the symptoms of the common cold and allergic rhinitis, such as runny nose, itchy eyes, watery eyes, and sneezing.

Scientific Research Applications

Anticancer Potential

  • A study conducted by Rostom, Faidallah, and Al-Saadi (2011) investigated new compounds structurally related to γR-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine. They found that derivatives with 4-bromophenyl moieties showed moderate antitumor potential against certain cancer cell lines, suggesting potential applications in cancer research and therapy (Rostom, Faidallah, & Al-Saadi, 2011).

HIV-1 Treatment

  • Palani et al. (2002) described the synthesis and biological evaluation of compounds including 4-[(Z)-(4-bromophenyl)(ethoxyimino)methyl]-1'-[(2,4-dimethyl-3-pyridinyl)carbonyl]-4'-methyl-1,4'-bipiperidine N-oxide as CCR5 receptor antagonists. These compounds exhibited potent anti-HIV activity and are considered promising for treating HIV-1 infection (Palani et al., 2002).

Antimicrobial Applications

  • The synthesis of thio-substituted ethyl nicotinate derivatives, including 3-(4-Bromophenyl)-2-cyanoprop-2-enethioamide, and their antimicrobial activities were studied by Gad-Elkareem, Abdel-fattah, and Elneairy (2011). These compounds demonstrated in vitro effectiveness against various microbes, indicating potential use in antimicrobial therapies (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).

Anticonvulsant Properties

  • Severina et al. (2020) explored the synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives and evaluated their anticonvulsant activities. They found that compounds with a 4-bromophenyl substituent showed moderate anticonvulsant activity, suggesting possible applications in treating seizure disorders (Severina et al., 2020).

Chemical Synthesis and Structure

  • Studies on the synthesis and structural analysis of compounds related to γR-γ-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine, such as 5-(4-bromophenyl)-4, 6-dichloropyrimidine, provide insights into their potential as intermediates in pharmaceutical and chemical industries (Hou et al., 2016).

properties

CAS RN

32656-44-3

Product Name

(gammaR)-gamma-(4-Bromophenyl)-N,N-dimethyl-2-pyridinepropanamine

Molecular Formula

C16H19BrN2

Molecular Weight

319.24 g/mol

IUPAC Name

(3R)-3-(4-bromophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine

InChI

InChI=1S/C16H19BrN2/c1-19(2)12-10-15(16-5-3-4-11-18-16)13-6-8-14(17)9-7-13/h3-9,11,15H,10,12H2,1-2H3/t15-/m1/s1

InChI Key

ZDIGNSYAACHWNL-OAHLLOKOSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=C(C=C1)Br)C2=CC=CC=N2

SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

Canonical SMILES

CN(C)CCC(C1=CC=C(C=C1)Br)C2=CC=CC=N2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Brompheniramine, (R)-;  Dimetapp;  (-)-Brompheniramine;  (R)-Brompheniramine;  L-Brompheniramine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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